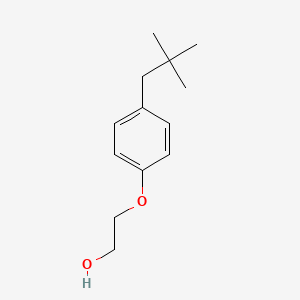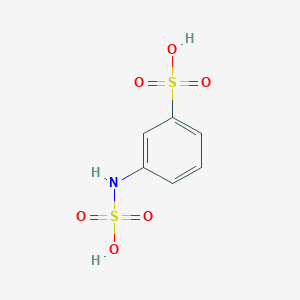![molecular formula C12H24O2Si B14303796 tert-Butyl(dimethyl)({1-[(prop-2-en-1-yl)oxy]cyclopropyl}oxy)silane CAS No. 113201-34-6](/img/no-structure.png)
tert-Butyl(dimethyl)({1-[(prop-2-en-1-yl)oxy]cyclopropyl}oxy)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl(dimethyl)({1-[(prop-2-en-1-yl)oxy]cyclopropyl}oxy)silane: is a chemical compound that belongs to the class of organosilicon compounds. It is characterized by the presence of a tert-butyl group, dimethyl groups, and a cyclopropyl group attached to a silicon atom through an oxygen bridge. This compound is often used in organic synthesis due to its unique reactivity and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl(dimethyl)({1-[(prop-2-en-1-yl)oxy]cyclopropyl}oxy)silane typically involves the reaction of tert-butyl(dimethyl)silyl chloride with 1-[(prop-2-en-1-yl)oxy]cyclopropanol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: tert-Butyl(dimethyl)({1-[(prop-2-en-1-yl)oxy]cyclopropyl}oxy)silane can undergo oxidation reactions to form silanols or siloxanes.
Reduction: It can be reduced to form silanes.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles like halides, alkoxides, or amines can be used under basic or acidic conditions.
Major Products:
Oxidation: Silanols, siloxanes.
Reduction: Silanes.
Substitution: Various substituted silanes depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a protecting group for alcohols and amines in organic synthesis.
- Acts as a precursor for the synthesis of more complex organosilicon compounds .
Biology:
- Employed in the modification of biomolecules for enhanced stability and reactivity.
- Used in the development of silicon-based drugs and therapeutic agents .
Medicine:
- Investigated for its potential use in drug delivery systems due to its stability and biocompatibility .
Industry:
- Utilized in the production of silicone-based materials and coatings.
- Applied in the manufacture of adhesives and sealants .
Wirkmechanismus
The mechanism of action of tert-Butyl(dimethyl)({1-[(prop-2-en-1-yl)oxy]cyclopropyl}oxy)silane involves its ability to form stable silicon-oxygen bonds. This stability allows it to act as a protecting group in organic synthesis, preventing unwanted reactions at specific sites on a molecule. The compound can also participate in various chemical reactions, forming new bonds and structures that are useful in synthetic chemistry .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
- tert-Butyldimethylsilyl chloride
- tert-Butyldimethylsilyl ether
- tert-Butyldimethylsilyloxyacetaldehyde
Comparison:
tert-Butyldimethylsilyl chloride: Similar in structure but lacks the cyclopropyl group, making it less sterically hindered and more reactive.
tert-Butyldimethylsilyl ether: Similar protecting group properties but different reactivity due to the absence of the cyclopropyl group.
tert-Butyldimethylsilyloxyacetaldehyde: Contains an aldehyde group, making it more reactive in certain synthetic applications.
Uniqueness: tert-Butyl(dimethyl)({1-[(prop-2-en-1-yl)oxy]cyclopropyl}oxy)silane is unique due to the presence of the cyclopropyl group, which imparts steric hindrance and influences its reactivity and stability in chemical reactions .
Eigenschaften
| 113201-34-6 | |
Molekularformel |
C12H24O2Si |
Molekulargewicht |
228.40 g/mol |
IUPAC-Name |
tert-butyl-dimethyl-(1-prop-2-enoxycyclopropyl)oxysilane |
InChI |
InChI=1S/C12H24O2Si/c1-7-10-13-12(8-9-12)14-15(5,6)11(2,3)4/h7H,1,8-10H2,2-6H3 |
InChI-Schlüssel |
JHHQWCLKUIEZKJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)[Si](C)(C)OC1(CC1)OCC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Hydroxymethyl 5-(benzoyloxy)-9,11b-dimethyl-8-oxotetradecahydro-9,11a-methanocyclohepta[a]naphthalene-4-carboxylate](/img/structure/B14303727.png)
![Diethyl amino[(1H-indol-3-yl)methyl]propanedioate](/img/structure/B14303745.png)

![(NZ)-N-[2-(4-fluorophenyl)-1-pyridin-4-ylethylidene]hydroxylamine](/img/structure/B14303753.png)
![[(4-Propylphenyl)phosphoryl]bis[(2,6-dichlorophenyl)methanone]](/img/structure/B14303776.png)
![N-Cyclopentadecyl-N-[3-(dimethylamino)propyl]formamide](/img/structure/B14303777.png)

